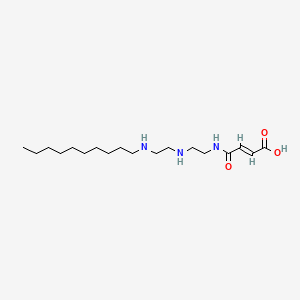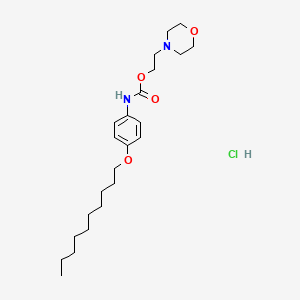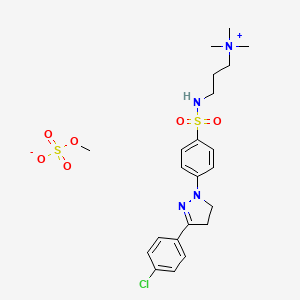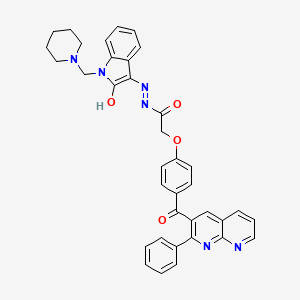
2-Butenoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-, (2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid: is a chemical compound with the molecular formula C16H35N3O2 It is characterized by the presence of a decylamino group attached to an ethylamino chain, which is further connected to a maleamic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid typically involves the following steps:
Starting Materials: The synthesis begins with decylamine and ethylenediamine as the primary starting materials.
Formation of Intermediate: Decylamine reacts with ethylenediamine to form N-(2-(decylamino)ethyl)ethylenediamine.
Maleamic Acid Formation: The intermediate is then reacted with maleic anhydride under controlled conditions to yield N-(2-((2-(decylamino)ethyl)amino)ethyl)maleamic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid involves its interaction with specific molecular targets. The decylamino group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The maleamic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine
- N-(2-(Decylamino)ethyl)maleamic acid
Uniqueness
N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
71662-67-4 |
|---|---|
Molekularformel |
C18H35N3O3 |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
(E)-4-[2-[2-(decylamino)ethylamino]ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H35N3O3/c1-2-3-4-5-6-7-8-9-12-19-13-14-20-15-16-21-17(22)10-11-18(23)24/h10-11,19-20H,2-9,12-16H2,1H3,(H,21,22)(H,23,24)/b11-10+ |
InChI-Schlüssel |
LUFJJWMPXWCKTO-ZHACJKMWSA-N |
Isomerische SMILES |
CCCCCCCCCCNCCNCCNC(=O)/C=C/C(=O)O |
Kanonische SMILES |
CCCCCCCCCCNCCNCCNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)











